Methyl 2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring a 3-methylbenzoyl substituent at the 2-position and a methyl ester at the 3-position. Its molecular formula is C₁₈H₁₉NO₃S, with a molecular weight of 329.41 g/mol . The compound’s structure includes a cyclohexene-fused thiophene core, which confers rigidity and influences its electronic properties. This scaffold is common in pharmaceuticals and agrochemicals due to its bioavailability and synthetic versatility.
Properties
IUPAC Name |
methyl 2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-11-6-5-7-12(10-11)16(20)19-17-15(18(21)22-2)13-8-3-4-9-14(13)23-17/h5-7,10H,3-4,8-9H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIUUPRXBAGKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as Methyl benzothiophene) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H19NO3S
- Molecular Weight : 341.41 g/mol
- CAS Number : 328023-47-8
The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the methylbenzoyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of Methyl benzothiophene is primarily attributed to its interaction with various molecular targets within the body:
- Nuclear Factor Erythroid 2-related Factor 2 (NRF2) : This compound activates NRF2 by disrupting its interaction with Kelch-like ECH-associated protein 1 (KEAP1), leading to the upregulation of antioxidant response genes such as NQO1 and HO-1. This mechanism is crucial for reducing oxidative stress and inflammation in cells .
- Anti-inflammatory Effects : Studies have demonstrated that Methyl benzothiophene significantly reduces levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and mediators (e.g., COX-2) in various in vitro models. This suggests its potential utility in treating inflammatory diseases .
Analgesic Activity
Research has shown that derivatives of Methyl benzothiophene exhibit notable analgesic properties. In studies utilizing the "hot plate" method on mice, these compounds demonstrated analgesic effects that surpassed those of standard analgesics like metamizole .
Antioxidant Activity
The activation of NRF2 not only promotes antioxidant gene expression but also enhances the cellular defense against oxidative damage. This property positions Methyl benzothiophene as a candidate for further investigation in conditions characterized by oxidative stress .
Research Findings and Case Studies
A variety of studies have explored the biological activities associated with Methyl benzothiophene:
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomer: Methyl 2-[(2-methylbenzoyl)amino] Derivative
- Structure : The positional isomer with a 2-methylbenzoyl group (CAS 328023-48-9) shares the same molecular formula but differs in the methyl group’s position on the benzoyl ring .
- Crystallinity: Differences in packing efficiency due to steric constraints could affect solubility and melting points. Biological Activity: Positional isomerism often influences receptor binding; for example, ortho-substituted analogs may exhibit reduced activity compared to para or meta derivatives in drug discovery .
Substituent Variations on the Benzoyl Group
Ethyl 2-[(3,4-dimethoxybenzoyl)amino] Derivative (Compound 43)
- Biological Relevance: Such derivatives are explored as anti-HIV agents, where electron-rich aromatic systems may enhance binding to viral targets .
Ethyl 2-[(3-methoxybenzoyl)amino] Derivative (CAS 304685-82-3)
Ester Group Modifications
Ethyl 2-Benzamido Derivative (Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
Functional Group Replacements
Amino-Substituted Analog (Methyl 2-amino-6-phenyl Derivative, CAS 119004-72-7)
- Structure: Lacks the benzoyl group, featuring a phenyl substituent at the 6-position and an amino group at the 2-position .
- Properties: Molecular Weight: 287.38 g/mol. Applications: Amino groups enable further functionalization (e.g., acylation, sulfonation), making this derivative a versatile intermediate .
Trifluoroacetyl-Substituted Analog (CAS 1049768-94-6)
Data Tables
Table 1. Structural and Physicochemical Comparison
Preparation Methods
Optimization Parameters
Key factors influencing yield and purity include:
Table 1: Gewald Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 65–70 | ≥95 |
| Temperature | 80°C | 70 | 93 |
| Base | N-ethylmorpholine | 68 | 96 |
Post-synthetic acylation with 3-methylbenzoyl chloride in dichloromethane (DCM) at 0–5°C achieves 85–90% yield, with purity >98% after recrystallization.
Pd-Catalyzed Heterocyclodehydration
Palladium-catalyzed cyclization offers an alternative route, leveraging alkynol precursors. 1-(2-Mercaptophenyl)-2-yn-1-ols undergo heterocyclodehydration using PdI₂ (2 mol%) and KI (10:1 KI:Pd ratio) in acetonitrile at 80–100°C. This method selectively generates the (E)-2-alkenylbenzothiophene scaffold, which is hydrogenated to yield the tetrahydro derivative.
Key Advantages
Table 2: Pd-Catalyzed Cyclization Outcomes
| Substrate R Group | Yield (%) | Isomer Selectivity (E:Z) |
|---|---|---|
| Alkyl | 75–82 | 95:5 |
| Aryl | 55–65 | 90:10 |
Subsequent hydrogenation using H₂/Pd-C in ethanol at 50 psi converts the alkenyl group to the saturated tetrahydro ring, achieving >95% conversion.
Radical-Promoted Heterocyclodehydration
Radical initiators like azobisisobutyronitrile (AIBN) enable substitutive cyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols in alcoholic solvents. This method favors the formation of 2-alkoxymethylbenzothiophenes, which are hydrolyzed to the carboxylic acid and re-esterified to the methyl ester.
Reaction Conditions
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Solvent : Methanol or ethanol at 80–100°C.
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Initiator : AIBN (1 mol%) initiates radical chain propagation.
Acylation and Esterification Strategies
Acylation of 2-Amino Intermediate
The 2-amino group is acylated using 3-methylbenzoyl chloride under Schotten-Baumann conditions:
Esterification Techniques
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and scalability:
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Continuous Flow Reactors : Enhance heat/mass transfer during cyclocondensation, reducing reaction time by 40%.
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Catalyst Recovery : Pd catalysts are recycled via filtration membranes, lowering production costs.
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Purity Control : Crystallization from ethanol/water mixtures achieves >99.5% purity for pharmaceutical applications.
Table 3: Industrial Process Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cycle Time (h) | 24 | 8 |
| Yield (%) | 70 | 85 |
| Solvent Consumption (L/kg) | 50 | 15 |
Characterization and Quality Control
Spectroscopic Analysis
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NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 3.90 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
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MS : m/z 369.3 [M+H]⁺, consistent with C₁₉H₂₁NO₃S.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
